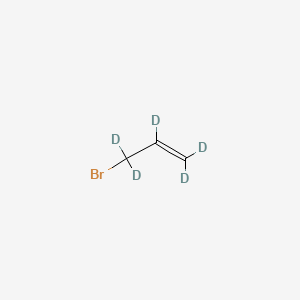

Bromuro de alilo-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

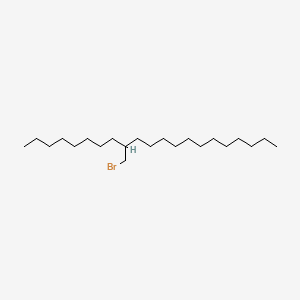

Allyl-d5 bromide is a deuterated form of allyl bromide, where the hydrogen atoms in the allyl group are replaced with deuterium. This compound is represented by the molecular formula C3D5Br and has a molecular weight of 126.01 g/mol . It is primarily used in research settings, particularly in studies involving isotopic labeling and mass spectrometry.

Aplicaciones Científicas De Investigación

Acoplamiento cruzado alilo-alilo en la síntesis de productos naturales

El bromuro de alilo-d5 juega un papel crucial en la reacción de acoplamiento cruzado alilo-alilo, que es una reacción de acoplamiento cruzado significativa que proporciona una ruta sintética práctica para la construcción directa de 1,5-dienos . Estos 1,5-dienos son abundantes en terpenos y son bloques de construcción importantes en la síntesis química . Los catalizadores derivados de diferentes metales, incluidos Pd, Ni, Cu, Ir, etc., se estudian ampliamente y muestran un excelente control regio- y enantioselectivo . Esta estrategia se ha aplicado con éxito en las síntesis totales estereoselectivas de una serie de productos naturales complejos .

Desarrollo de nanoensamblajes de oligonucleótidos

El this compound se ha utilizado en el desarrollo de nanoensamblajes de oligonucleótidos con pequeñas moléculas . Un andamio halogenado de bromuro de alilo distinto exhibe una interacción específica con las bases nucleicas de adenina de los oligonucleótidos, lo que lleva a la formación de nanoestructuras autoensambladas . Esto representa un desafío científico con gran demanda y muestra un gran potencial para aplicaciones biomédicas .

Síntesis de pequeñas moléculas

El this compound se utiliza en la síntesis de pequeñas moléculas . Es un compuesto de grado reactivo que contiene <=1000 ppm de óxido de propileno como estabilizador . Se utiliza en la síntesis de una variedad de pequeñas moléculas para diversas aplicaciones

Mecanismo De Acción

Target of Action

Allyl-d5 bromide is primarily used as a reagent in the synthesis of various organic compounds, including polymers, pharmaceuticals, and perfumes . It is particularly useful in proteomics research . The compound’s primary targets are therefore the molecules it reacts with during these synthesis processes.

Mode of Action

Allyl-d5 bromide is an electrophilic alkylating agent . It undergoes nucleophilic substitution reactions, where a nucleophile, such as an amine or carbanion, attacks the electrophilic carbon in the allyl group . This reaction is often catalyzed by metals . For example, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, allyl bromide reacts with aldehydes in the presence of a Zn/ZnBr2 catalytic system .

Biochemical Pathways

The exact biochemical pathways affected by Allyl-d5 bromide depend on the specific reactions it is involved in. For instance, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, the compound participates in the Prins cyclisation, a key step in the formation of tetrahydropyran rings . These rings are prominent structural motifs in many natural products showing various biological activities .

Result of Action

The result of Allyl-d5 bromide’s action is the formation of new organic compounds. For example, it can react with aldehydes to form 2,6-disubstituted 4-bromotetrahydropyrans . These compounds have various applications, from serving as structural motifs in natural products to potential activity as antiviral and anticancer agents .

Action Environment

The action of Allyl-d5 bromide can be influenced by various environmental factors. For instance, the presence of a catalyst, such as Zn/ZnBr2, can significantly enhance its reactivity . Additionally, the solvent used can also affect the reaction. For example, the use of tetrahydrofuran (THF) has been shown to facilitate the formation of the Grignard reagent in reactions involving Allyl-d5 bromide .

Análisis Bioquímico

Biochemical Properties

Allyl-d5 Bromide is an electrophilic alkylating agent . It reacts with nucleophiles, such as amines, carbanions, alkoxides, etc., to introduce the allyl group . This interaction with various biomolecules plays a crucial role in its biochemical reactions.

Molecular Mechanism

The molecular mechanism of Allyl-d5 Bromide involves its interaction with p-orbitals of a pi system like allyl (3 conjugated p-orbitals) which is a bit like construction: build the house (orbitals) first, and fill it with people (electrons) second . This interaction at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, contributes to its effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl-d5 bromide can be synthesized through the reaction of deuterated allyl alcohol with hydrobromic acid. The general reaction is as follows:

C3D5OH + HBr → C3D5Br + H2O

This reaction typically requires an acidic environment and is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, the production of allyl-d5 bromide may involve the use of deuterated propene and bromine in a halogen-exchange reaction. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .

Types of Reactions:

- Allyl-d5 bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, carbanions, and alkoxides. For example:

Substitution Reactions:

Propiedades

IUPAC Name |

3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELZAPQIKSEDF-RHPBTXKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was allyl-d5 bromide chosen for this study on the allyl radical?

A1: Allyl-d5 bromide (C₃D₅Br) played a crucial role in confirming the identity and understanding the behavior of the allyl radical (C₃H₅). When allyl-d5 bromide was flash photolyzed, the resulting spectrum displayed a noticeable shift in the diffuse band system compared to the spectrum obtained from regular allyl bromide (C₃H₅Br) []. This isotopic shift, caused by the difference in mass between hydrogen and deuterium, provided strong evidence that the observed bands indeed originated from the allyl radical.

Q2: What information about the allyl radical was gained from using allyl-d5 bromide?

A2: The observed spectral shift using allyl-d5 bromide confirmed the assignment of the diffuse band system to the allyl radical. Additionally, the diffuse nature of these bands, observed in both the regular and deuterated forms, indicated predissociation of the excited allyl radical. This observation allowed the researchers to determine an upper limit for the dissociation energy of the allyl radical, a key thermodynamic property [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)

![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)